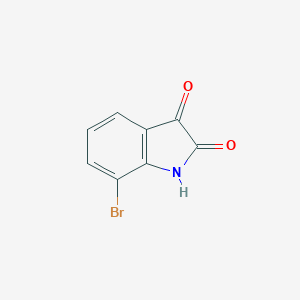

7-Bromoisatin

Übersicht

Beschreibung

7-Bromoisatin is a heterocyclic compound that belongs to the family of isatins, which are a class of compounds that contain an isatyl group. Isatins are widely used in the synthesis of many natural products, including pharmaceuticals, dyes, and other organic compounds. This compound is an important building block in the synthesis of other compounds and has been used in a variety of scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

7-Bromoisatin wird in der organischen Synthese verwendet . Es kann mit überschüssigem PhMgBr behandelt werden, um den tertiären Alkohol 9 mit einer Ausbeute von 96 % zu erhalten . Dies deutet auf eine mögliche Verwendung bei der Synthese komplexer organischer Moleküle hin.

Fragmentierungsstudien

Isatinoximtriflate durchlaufen eine einfache Fragmentierung, die durch DBU gefördert wird, um Anthranilonitrile nach hydrolytischer Aufarbeitung zu bilden . This compound kann in diesen Studien verwendet werden, um den Fragmentierungsprozess und seine Anwendungen zu verstehen.

Materialwissenschaft

this compound ist ein halogeniertes Heterocyclus . Halogenierte Heterocyclen werden in der Materialwissenschaft für verschiedene Anwendungen eingesetzt, darunter die Entwicklung neuer Materialien mit einzigartigen Eigenschaften.

Chemische Forschung

this compound wird in der chemischen Forschung aufgrund seiner einzigartigen Struktur und Reaktivität verwendet . Es kann zur Untersuchung von Reaktionsmechanismen, zur Entwicklung neuer Synthesemethoden und zur Erforschung seiner potenziellen Anwendungen in verschiedenen Bereichen der Chemie eingesetzt werden.

Safety and Hazards

7-Bromoisatin is harmful if swallowed and may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

7-bromo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVKSIWBTJCXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367866 | |

| Record name | 7-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20780-74-9 | |

| Record name | 7-Bromoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromoisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

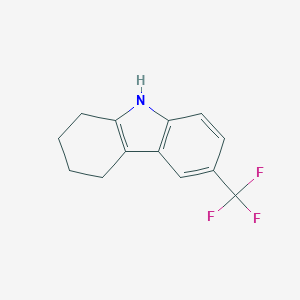

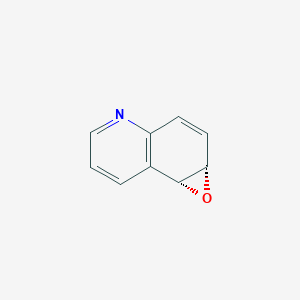

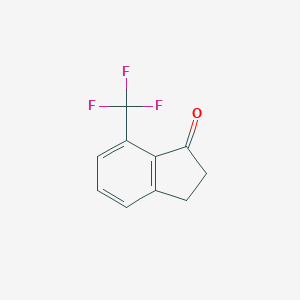

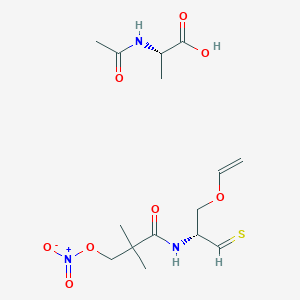

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 7-Bromoisatin in organic synthesis?

A1: this compound serves as a versatile starting material for synthesizing various compounds, notably 3-bromoanthranilic acid. This acid is crucial for creating ferroceno[1,2a]indenes via Gomberg-Bachmann arylation of ferrocenes, followed by Friedel-Crafts cyclization. []

Q2: How does this compound interact with N5-CAIR synthetase, and what are the implications for its biological activity?

A2: Contrary to initial assumptions of noncompetitive inhibition, this compound inhibits N5-CAIR synthetase through substrate depletion. [] It reacts rapidly and reversibly with the enzyme's substrate, 5-aminoimidazole ribonucleotide (AIR). This interaction underscores a potential pitfall in isatin-based compound exploration, as their observed biological activity could stem from reactivity rather than direct enzyme inhibition. []

Q3: Can you provide insights into the structure-activity relationship (SAR) of this compound and its analogues concerning cytotoxicity?

A3: Research indicates that the position of the bromine substituent significantly influences the cytotoxicity of bis-diisatin [3,3´] furan derivatives. Specifically, the presence of bromine at the 7-position in the benzene ring, as in bis-[7,7´] dibromodiisatin [3,3´] furan, results in more pronounced cytotoxicity compared to chlorine or ethyl substituents. [] This highlights the importance of structural modifications in modulating biological activity.

Q4: What spectroscopic techniques are valuable for characterizing this compound?

A4: A combination of FT-IR and FT-Raman spectroscopy, alongside vibrational assignments, provides a comprehensive understanding of this compound's molecular vibrations and structural characteristics. [] These techniques offer insights into the compound's bonding properties and overall molecular architecture.

Q5: Beyond experimental techniques, how can computational chemistry contribute to our understanding of this compound?

A5: Computational methods, including Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and HOMO-LUMO analysis, are essential for studying this compound. [] These calculations offer a deeper understanding of electronic distribution, reactivity, and intermolecular interactions, further aiding in predicting its chemical behavior and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.